

Dextrose Monohydrate: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dextrose monohydrate*

Cat. No.: *B7885005*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the fundamental physicochemical properties of **dextrose monohydrate**, a monosaccharide widely utilized in the pharmaceutical and biotechnology industries. This document outlines its molecular characteristics, and relationship with its anhydrous form, providing a foundational resource for formulation scientists and researchers.

Molecular and Physicochemical Properties

Dextrose, a simple sugar, is a vital carbohydrate in biological systems. In its solid form, it commonly exists as a crystalline monohydrate. The presence of a water molecule within the crystal structure differentiates it from its anhydrous counterpart.

Molecular Formula and Weight

The key differentiator between **dextrose monohydrate** and anhydrous dextrose is the presence of one molecule of water of crystallization in the former. This is explicitly represented in their respective molecular formulas and weights.

Property	Dextrose Monohydrate	Anhydrous Dextrose
Molecular Formula	$C_6H_{12}O_6 \cdot H_2O$ [1][2][3]	$C_6H_{12}O_6$ [4][5][6][7][8]
Molecular Weight	198.17 g/mol [1][2][9][10]	180.16 g/mol [4][5][6]

The inclusion of the water molecule in the monohydrate form results in a higher molecular weight compared to the anhydrous form. This distinction is critical for precise calculations in formulations and chemical reactions.

Relationship Between Dextrose Monohydrate and Anhydrous Dextrose

Dextrose monohydrate can be converted to anhydrous dextrose through the removal of the water of crystallization, typically by heating. Conversely, anhydrous dextrose can form the monohydrate in the presence of water under appropriate conditions. This reversible relationship is fundamental to understanding the handling and storage requirements of these compounds.

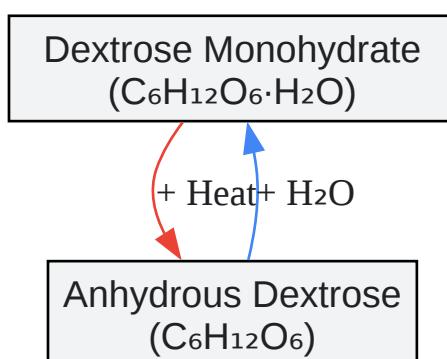


Figure 1: Relationship between Dextrose Forms

[Click to download full resolution via product page](#)

Figure 1: Relationship between Dextrose Forms

Experimental Protocols

The determination of the molecular formula and weight of dextrose and its hydrate are foundational experiments in analytical chemistry.

Determination of Molecular Formula

The empirical formula of dextrose can be determined through combustion analysis, a standard technique in organic chemistry.

Methodology:

- A precisely weighed sample of dextrose is combusted in a furnace in the presence of excess oxygen.
- The combustion products, carbon dioxide (CO_2) and water (H_2O), are collected in separate absorption tubes.
- The mass of CO_2 and H_2O produced is determined by the change in mass of the absorption tubes.
- From the masses of CO_2 and H_2O , the masses of carbon and hydrogen in the original sample are calculated.
- The mass of oxygen is determined by subtracting the masses of carbon and hydrogen from the initial sample mass.
- The mole ratio of each element is calculated to establish the empirical formula.
- The molecular formula is then determined by comparing the empirical formula weight to the molecular weight determined by mass spectrometry.

Determination of Molecular Weight

Mass spectrometry is the definitive method for determining the molecular weight of a compound.

Methodology:

- A sample of dextrose is introduced into the mass spectrometer.
- The sample is ionized, and the resulting ions are accelerated into a magnetic field.
- The magnetic field deflects the ions based on their mass-to-charge ratio (m/z).
- A detector measures the abundance of ions at each m/z value, generating a mass spectrum.
- The peak corresponding to the molecular ion (M^+) provides the molecular weight of the compound. For **dextrose monohydrate**, the presence of the water molecule can also be observed under certain conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. parchem.com [parchem.com]
- 3. mpbio.com [mpbio.com]
- 4. echemi.com [echemi.com]
- 5. Dextrose Anhydrous - SJZ Chem-pharm Co., Ltd. [sjzchempharm.com]
- 6. thomassci.com [thomassci.com]
- 7. mpbio.com [mpbio.com]
- 8. Dextrose, Anhydrous, U.S.P., J.T. Baker™ | Fisher Scientific [fishersci.ca]
- 9. Dextrose Monohydrate CAS 5996-10-1, High Purity Pharmaceutical Ingredient at Best Price [jigspharma.com]
- 10. Glucose Monohydrate | C6H14O7 | CID 22814120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Dextrose Monohydrate: A Comprehensive Technical Review]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7885005#dextrose-monohydrate-molecular-formula-and-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com